molecular formula C13H11FN2O B5716125 4-fluoro-N-(6-methylpyridin-2-yl)benzamide

4-fluoro-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B5716125
M. Wt: 230.24 g/mol
InChI Key: CPNVTAMSBBMJQP-UHFFFAOYSA-N
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Description

4-fluoro-N-(6-methylpyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a fluorine atom at the 4-position of the benzamide ring and a 6-methylpyridin-2-yl group attached to the nitrogen atom of the benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(6-methylpyridin-2-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzoic acid and 6-methyl-2-aminopyridine.

    Activation of Carboxylic Acid: The carboxylic acid group of 4-fluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Bond Formation: The activated 4-fluorobenzoic acid is then reacted with 6-methyl-2-aminopyridine to form the desired amide bond, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzamide ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, and conditions typically involve polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-fluoro-N-(6-methylpyridin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(6-methylpyridin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom and the pyridine ring play crucial roles in its binding affinity and specificity.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.

    Receptors: It can act as an agonist or antagonist for certain receptors, influencing signal transduction pathways.

    Cellular Pathways: The compound may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(6-methylpyridin-2-yl)benzamide: Similar structure but with a chlorine atom instead of fluorine.

    4-bromo-N-(6-methylpyridin-2-yl)benzamide: Similar structure but with a bromine atom instead of fluorine.

    4-iodo-N-(6-methylpyridin-2-yl)benzamide: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

4-fluoro-N-(6-methylpyridin-2-yl)benzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-fluoro-N-(6-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c1-9-3-2-4-12(15-9)16-13(17)10-5-7-11(14)8-6-10/h2-8H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNVTAMSBBMJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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